ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate
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Description
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C27H31NO7 and its molecular weight is 481.545. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research highlights the potential of chromene derivatives in overcoming drug resistance in cancer therapy. A study on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1) and its analogues revealed their ability to mitigate drug resistance and synergize with various cancer therapies in leukemia cells. The compound ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) exhibited low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells, especially in drug-resistant cancer cells, through apoptosis induction (Das et al., 2009).
Antimicrobial Activity
The synthesis of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate and its complex with ethyl α-cyano-4-chlorocinnamate was achieved through the reaction of naphthalene-2,7-diol with a mixture of 4-chlorobenzaldehyde and ethyl cyanoacetate. These compounds were characterized by spectral data and X-ray single crystal analysis, suggesting potential antimicrobial applications (Radwan et al., 2020).
Chemical Synthesis and Characterization
The study of bridged-ring nitrogen compounds led to the synthesis of conformationally restricted dopamine analogues starting from ethyl 3,4-dimethoxyphenyl(phenyl)acetate. This research provides insights into the structural and functional versatility of chromene derivatives (Gentles et al., 1991).
Molecular Structure and Fluorescence
Ethyl coumarin-3-carboxylate derivatives were synthesized, characterized, and their UV-vis spectra and photoluminescence investigated. These compounds exhibit strong blue-violet emission under ultraviolet light, highlighting their potential in fluorescence applications (Song et al., 2014).
Properties
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO7/c1-5-34-27(31)26-23(17-9-12-21(32-3)22(14-17)33-4)24(30)18-10-11-20(29)19(25(18)35-26)15-28-13-7-6-8-16(28)2/h9-12,14,16,29H,5-8,13,15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOXEKUSJDKXBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3C)C4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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